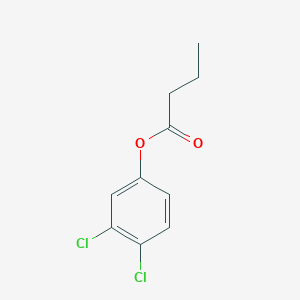

Butyric acid, 3,4-dichlorophenyl ester

Description

The compound’s logP (octanol-water partition coefficient) is reported as 3.699, indicating moderate lipophilicity .

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

(3,4-dichlorophenyl) butanoate |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3 |

InChI Key |

GVUWGECOKPZWDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of butyric acid, 3,4-dichlorophenyl ester typically involves the esterification of butyric acid with 3,4-dichlorophenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Butyric acid, 3,4-dichlorophenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Butyric acid, 3,4-dichlorophenyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, particularly in the context of anti-inflammatory and antimicrobial properties, is ongoing.

Mechanism of Action

The mechanism of action of butyric acid, 3,4-dichlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butyric acid and 3,4-dichlorophenol, which can then interact with various biological pathways. The dichlorophenyl group may also play a role in modulating enzyme activity and protein interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of butyric acid, 3,4-dichlorophenyl ester with its analogs:

Key Observations :

- Lipophilicity: The logP of butyric acid, 3,4-dichlorophenyl ester (3.699) aligns with other dichlorophenyl esters, which typically exhibit higher logP values than non-chlorinated analogs due to chlorine’s hydrophobic nature .

- Solubility : While direct data for the target compound is lacking, analogs like o-anisic acid, 3,4-dichlorophenyl ester show extremely low water solubility (log10WS = -5.05), suggesting similar behavior .

Reactivity and Stability

- Hydrolysis : Dichlorophenyl esters are generally prone to hydrolysis. For example, isocyanic acid, 3,4-dichlorophenyl ester reacts violently with water to release CO2 . While butyric acid’s ester may be less reactive due to its aliphatic chain, caution is still advised during handling.

- Incompatibilities : Dichlorophenyl esters are incompatible with strong acids/bases, oxidizing agents, and amines, a trend likely applicable to the target compound .

Toxicity and Regulatory Status

- Hazard Profile: Dichlorophenyl esters are classified as hazardous due to respiratory toxicity and environmental persistence. Isocyanic acid, 3,4-dichlorophenyl ester is listed by DOT, DEP, and EPA as a poisonous substance (UN 2250) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.